molecular formula C24H31N3O6S B2636525 N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 872724-49-7

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2636525
CAS No.: 872724-49-7
M. Wt: 489.59
InChI Key: AXQBJOKJXAVGOW-UHFFFAOYSA-N
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Description

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a sophisticated synthetic compound designed for chemical biology and drug discovery research. Its complex structure, featuring a 1,3-oxazinan-2-yl core appended with a 2,5-dimethylbenzenesulfonyl group and a phenethyl-linked ethanediamide (oxalamide) tail, suggests potential as a modular scaffold for probing protein-protein interactions or enzyme active sites. The benzenesulfonyl moiety is a privileged structure often associated with protease inhibition, particularly in serine protease targets PubMed . The oxalamide linker is a known pharmacophore that can confer high binding affinity and selectivity by engaging in bidentate hydrogen bonding with target proteins. This reagent is primarily utilized in high-throughput screening (HTS) campaigns to identify novel bioactive molecules and in lead optimization studies as a intermediate for structure-activity relationship (SAR) exploration. Researchers value this compound for its potential to modulate challenging biological targets, such as kinases, phosphatases, and other signaling enzymes, making it a valuable tool for developing new chemical probes and therapeutic candidates R&D Systems .

Properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-17-5-6-18(2)21(15-17)34(30,31)27-13-4-14-33-22(27)16-26-24(29)23(28)25-12-11-19-7-9-20(32-3)10-8-19/h5-10,15,22H,4,11-14,16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQBJOKJXAVGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the sulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

A key analogue is N’-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (BA94047, CAS 872976-66-4) .

Parameter Target Compound BA94047
Sulfonyl Substituent 2,5-Dimethylbenzenesulfonyl (hydrophobic, steric bulk) 2,5-Difluorobenzenesulfonyl (electron-withdrawing, metabolic stability)
Ethyl Chain Group 4-Methoxyphenyl (polar, potential CNS interactions) 1H-Indol-3-yl (aromatic, serotonin-like interactions)
Molecular Formula C₂₄H₂₉N₃O₆S C₂₃H₂₄F₂N₄O₅S
Molecular Weight ~511.57 g/mol 506.52 g/mol

Key Differences :

  • The 4-methoxyphenyl ethyl group in the target compound differs from BA94047’s indole group, suggesting divergent binding preferences (e.g., indole’s affinity for serotonin receptors vs.

Comparison with Agrochemical Sulfonamides

Compounds like N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and sulfentrazone from pesticide chemistry share sulfonamide moieties but differ in core structure and application:

Parameter Target Compound Etobenzanid
Core Structure 1,3-Oxazinan-ethanediamide Benzamide
Sulfonyl/Amide Group Benzenesulfonyl attached to heterocycle Ethoxymethoxybenzamide
Primary Use Hypothesized pharmaceutical applications Herbicide (cellulose biosynthesis inhibitor)

Key Insight : While sulfonamide groups are common in both pharmaceuticals and agrochemicals, the target compound’s heterocyclic ethanediamide backbone likely directs it toward human therapeutic targets rather than plant enzyme inhibition .

Piperidine and Benzodiazepine Analogues

Compounds such as 1-methyl-4-phenylpiperidine-4-carboxylic acid isopropyl ester and N-(1-methyl-2-piperidinoethyl)-N-2-pyridylpropionamide highlight structural diversity in nitrogen-containing heterocycles:

Parameter Target Compound Piperidine Derivatives
Heterocycle 1,3-Oxazinan (O and N atoms) Piperidine (N-only ring)
Functional Groups Sulfonamide, ethanediamide Ester, propionamide
Potential Bioactivity Enzyme/receptor modulation (speculative) CNS modulation (e.g., opioid receptor ligands)

Key Insight : The 1,3-oxazinan ring’s oxygen atom may confer distinct electronic and conformational properties compared to piperidine derivatives, influencing solubility and target selectivity .

Physicochemical Properties :

  • LogP : Estimated >3 (high lipophilicity due to aromatic and methyl groups).
  • Solubility : Likely poor in aqueous media, necessitating formulation enhancements.

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